N-Ethylpropylamine chemical structure and properties
N-Ethylpropylamine chemical structure and properties
An In-depth Technical Guide to N-Ethylpropylamine
Abstract
N-Ethylpropylamine (CAS No. 20193-20-8) is a secondary aliphatic amine that serves as a versatile and crucial building block in organic synthesis.[1][2] Characterized by an ethyl and a propyl group attached to a nitrogen atom, its structure imparts unique steric and electronic properties that make it a valuable intermediate in the production of complex molecules.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of N-Ethylpropylamine. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols and safety information to ensure its effective and safe utilization.
Chemical Structure and Identifiers
N-Ethylpropylamine is a secondary amine with the molecular formula C₅H₁₃N.[1][5][6] Its structure consists of a central nitrogen atom bonded to an ethyl group, a propyl group, and a single hydrogen atom.[1] This configuration makes it a reactive nucleophile and a weak base.[1][3]
Caption: Chemical structure of N-Ethylpropylamine.
Table 1: Chemical Identifiers for N-Ethylpropylamine
| Identifier | Value | Reference |
| IUPAC Name | N-ethylpropan-1-amine | [3] |
| CAS Number | 20193-20-8 | [7][8][9] |
| Molecular Formula | C₅H₁₃N | [1][5][6][7] |
| Canonical SMILES | CCCNCC | [6][7] |
| InChI | InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | [3][4][7] |
| InChIKey | XCVNDBIXPGMIW-UHFFFAOYSA-N | [3][4][7] |
| Synonyms | Ethylpropylamine, N-Ethyl-1-propanamine, N-Propylethylamine | [7][10][11][12] |
Physicochemical Properties
N-Ethylpropylamine is a colorless to pale yellow, highly flammable liquid with a distinct, strong ammonia-like odor.[1][7] It is miscible with water and a variety of organic solvents, which contributes to its versatility as a reagent and intermediate in chemical syntheses.[1][4]
Table 2: Physical and Chemical Properties of N-Ethylpropylamine
| Property | Value | Unit | Reference |
| Molecular Weight | 87.16 | g/mol | [5][7][8] |
| Boiling Point | 80 - 85 | °C | [8][9][13] |
| Melting Point | ~ -75 | °C | [8][9][13] |
| Density | 0.72 - 0.748 | g/cm³ | [7][13][14][15] |
| Vapor Pressure | 86 | hPa (at 20°C) | [8][9][13] |
| Flash Point | -4.5 | °C | |
| Refractive Index | 1.3950 - 1.3980 | (at 20°C) | [8][9] |
| pKa | 10.76 ± 0.19 | [7][8] | |
| Solubility | Soluble in water, chloroform, ethyl acetate, alcohols, ethers | [1][4][7][8][16] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of N-Ethylpropylamine. Key data from mass spectrometry and nuclear magnetic resonance are summarized below.
Table 3: Spectroscopic Data for N-Ethylpropylamine
| Technique | Key Data / Peaks | Reference |
| Mass Spec. (EI) | Major Fragments (m/z): 58 (Base Peak), 30, 87, 28, 27 | [5][11] |
| ¹H NMR | Spectrum available | [17] |
| ¹³C NMR | Spectrum available | [5] |
| IR Spectroscopy | Spectrum available | [17][18] |
Synthesis and Chemical Reactions
Synthesis
A prevalent and high-yield industrial method for synthesizing N-Ethylpropylamine is a two-stage process involving reductive amination.[3][19] This approach is favored for its use of readily available starting materials and its efficiency.[3]
-
Condensation: Ethylamine (B1201723) reacts with propionaldehyde (B47417), typically in a water-immiscible diluent at temperatures between 0°C and 30°C. This reaction forms the imine intermediate, propylidene-ethyl-amine, while the water produced is continuously removed.[3][19]
-
Catalytic Hydrogenation: The resulting imine is then hydrogenated without prior isolation. This step is conducted in the presence of a catalyst (e.g., Platinum on carbon) at temperatures from 20°C to 100°C and under hydrogen pressure (20-200 bar) to yield N-Ethylpropylamine.[3][19]
Caption: General workflow for the synthesis of N-Ethylpropylamine.
Chemical Reactivity
The secondary amine structure of N-Ethylpropylamine makes it a versatile nucleophile, capable of participating in a wide range of chemical reactions.[1][3]
-
Alkylation, Acylation, and Condensation: It readily undergoes these reactions, making it an essential intermediate for building more complex organic molecules.[1][3][4]
-
Reaction with Nitrosating Agents: A critical aspect of its chemistry is the reaction with agents like nitrous acid to form N-nitroso derivatives, such as N-Ethyl-N-nitrosopropylamine. These byproducts are potent carcinogens and highly toxic, necessitating strict control over reaction conditions to prevent their formation.[1]
Caption: Key reaction pathways of N-Ethylpropylamine.
Applications
N-Ethylpropylamine is primarily used as a chemical intermediate and a reactive building block in various industries.[1][2] Its ability to introduce ethyl and propyl amine moieties is leveraged to modify the biological activity, solubility, and bioavailability of target molecules.[1][3]
-
Pharmaceuticals: It is a key starting material in the synthesis of active pharmaceutical ingredients (APIs), including neuraminidase inhibitors and non-peptide corticotropin-releasing factor-1 (CRF-1) antagonists.[1][8][10][16]
-
Agrochemicals: It serves as a precursor for various crop protection agents.[1][2]
-
Industrial Chemicals: It finds applications in the production of rubber chemicals, corrosion inhibitors, dyes, surfactants, and emulsifiers.[1][7]
Safety and Toxicology
N-Ethylpropylamine is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as a highly flammable, corrosive, and toxic substance.[1][5][20]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H225 | Highly flammable liquid and vapor | [5][7] |
| H302 | Harmful if swallowed | [5][7] | |
| H311 | Toxic in contact with skin | [5] | |
| H314 | Causes severe skin burns and eye damage | [5] | |
| H332 | Harmful if inhaled | [5] | |
| H335 | May cause respiratory irritation | [21] | |
| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [20] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Profile:
-
Exposure: Inhalation of vapors can cause respiratory irritation, dizziness, headaches, and nausea.[1] Direct contact leads to severe skin irritation, chemical burns, and eye damage.[1][7]
-
Carcinogenicity: The most significant toxicological risk is its potential to form highly carcinogenic N-nitroso derivatives upon reaction with nitrosating agents.[1]
-
Environmental Hazard: It is toxic to aquatic life and can disrupt ecosystems if released into water bodies.[1]
Experimental Protocols
Protocol: Synthesis of N-Ethylpropylamine via Reductive Amination
This protocol is based on the common industrial synthesis method.[3][19]
Materials and Equipment:
-
Ethylamine (C₂H₅NH₂)
-
Propionaldehyde (CH₃CH₂CHO)
-
Water-immiscible diluent (e.g., Toluene)
-
Hydrogenation catalyst (e.g., 5% Platinum on Carbon)
-
Reaction vessel equipped for continuous removal of water (e.g., Dean-Stark apparatus)
-
High-pressure hydrogenator
-
Distillation apparatus
-
Standard laboratory personal protective equipment (fume hood, gloves, eye protection)
Procedure:
-
Step 1: Imine Formation (Condensation) a. Charge the reaction vessel with the water-immiscible diluent. b. Begin continuous, equimolar addition of ethylamine and propionaldehyde to the vessel. c. Maintain the reaction temperature between 0°C and 30°C. d. Continuously remove the water formed during the condensation reaction using a suitable apparatus to drive the equilibrium towards the formation of propylidene-ethyl-amine. e. Monitor the reaction progress via appropriate analytical methods (e.g., GC) until the starting materials are consumed.
-
Step 2: Catalytic Hydrogenation a. Transfer the crude propylidene-ethyl-amine solution (without isolation) to a high-pressure hydrogenator containing the hydrogenation catalyst. b. Pressurize the vessel with hydrogen to 20-200 bar. c. Heat the reaction mixture to between 20°C and 100°C. d. Maintain the reaction under these conditions with agitation until hydrogen uptake ceases.
-
Step 3: Purification a. Cool the reactor and carefully vent the excess hydrogen. b. Filter the reaction mixture to remove the solid catalyst. c. Purify the resulting crude N-Ethylpropylamine by fractional distillation. d. Collect the fraction boiling at approximately 80-85°C. The purity should be confirmed by gas chromatography.[19]
Caption: Experimental workflow for the synthesis of N-Ethylpropylamine.
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